2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide
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Overview
Description
2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyanomethyl group, a methoxy group, and a propyl group attached to a benzamide core
Scientific Research Applications
2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-cyanoacetamides, are known to be important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
Based on the chemical reactivity of similar compounds, it can be inferred that the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that n-cyanoacetamides, a related class of compounds, are used in the synthesis of various organic heterocycles . These heterocycles could potentially interact with numerous biochemical pathways, depending on their specific structures and properties.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists . The specific effects would likely depend on the particular derivative and its interactions with biological targets.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methoxybenzoic acid with propylamine to form the corresponding amide. This intermediate is then reacted with chloroacetonitrile under basic conditions to introduce the cyanomethyl group.
Reaction Conditions:
Step 1: 2-chloro-6-methoxybenzoic acid + propylamine → 2-chloro-N-propyl-6-methoxybenzamide
Step 2: 2-chloro-N-propyl-6-methoxybenzamide + chloroacetonitrile → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyanomethyl group can be reduced to form an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-N-(formylmethyl)-6-methoxy-N-propylbenzamide or 2-Chloro-N-(carboxymethyl)-6-methoxy-N-propylbenzamide.
Reduction: 2-Chloro-N-(aminomethyl)-6-methoxy-N-propylbenzamide.
Substitution: 2-Azido-N-(cyanomethyl)-6-methoxy-N-propylbenzamide or 2-Thio-N-(cyanomethyl)-6-methoxy-N-propylbenzamide.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(cyanomethyl)-6-methoxy-N-ethylbenzamide
- 2-Chloro-N-(cyanomethyl)-6-methoxy-N-methylbenzamide
- 2-Chloro-N-(cyanomethyl)-6-methoxy-N-butylbenzamide
Uniqueness
2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propyl group, in particular, may influence its lipophilicity and ability to interact with biological membranes, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-8-16(9-7-15)13(17)12-10(14)5-4-6-11(12)18-2/h4-6H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFZOTXSLRHSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(C=CC=C1Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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